3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a carboxylic acid group at the 5-position and a m-tolyl group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents . The presence of the m-tolyl group enhances the compound’s chemical properties, making it a valuable entity in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Mode of Action
It’s known that isoxazole derivatives interact with their targets based on their chemical diversity . The presence of a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that isoxazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °c to obtain isoxazole-linked glycol-conjugates 27 in good yield . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It’s known that isoxazole derivatives have shown significant effects as anti-inflammatory agents . Also, some isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have shown promising antitubercular activity .
Action Environment
It’s known that the synthesis of isoxazole derivatives can be influenced by environmental factors . For example, the application of microwave irradiation can reduce the reaction time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which then undergo cyclization to yield the desired isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
3,5-Dimethylisoxazole: An isoxazole derivative with methyl groups at the 3 and 5 positions.
5-Methylisoxazole-3-carboxylic acid: Similar structure but with a methyl group instead of a m-tolyl group.
Uniqueness
3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of the m-tolyl group, which enhances its chemical properties and biological activity compared to other isoxazole derivatives. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMXZJKQIWUNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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